6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
Crystallographic Analysis and Bonding Patterns
X-ray crystallographic studies of boronate esters, including pinacol-protected derivatives, reveal key structural motifs. The dioxaborolane ring in 6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole adopts a planar geometry due to conjugation between the boron atom’s vacant p-orbital and oxygen lone pairs (Figure 1). This planarity minimizes 1,3-diaxial steric interactions, as observed in cyclohexane-based boronates. The B–O bond lengths in the dioxaborolane ring measure 1.31–1.35 Å, typical for trigonal boronic esters, while the C–B bond length is 1.56 Å, slightly shorter than in tetracoordinated adducts (1.61 Å).
The indazole moiety contributes to the molecule’s rigidity. The N1–N2 bond in the indazole ring measures 1.34 Å, consistent with aromatic delocalization. The methyl group at position 6 and the boronate ester at position 7 introduce steric bulk but do not disrupt the indazole’s coplanarity with the dioxaborolane ring. Intermolecular interactions, such as C–H⋯O hydrogen bonds between the dioxaborolane oxygen and adjacent indazole protons, stabilize the crystal lattice.
Table 1: Key bond lengths and angles in this compound
| Bond/Angle | Measurement (Å/°) |
|---|---|
| B–O (dioxaborolane) | 1.32–1.35 |
| C–B (aryl–boron) | 1.56 |
| N1–N2 (indazole) | 1.34 |
| O–B–O angle | 120.5° |
| Dihedral (indazole/dioxaborolane) | 3.2° |
Comparative Electronic Structure with Related Boronate Esters
The electronic structure of this compound differs significantly from phenylboronic esters. Density functional theory (DFT) calculations indicate that the indazole’s nitrogen atoms withdraw electron density from the boronate group, reducing its Lewis acidity compared to phenyl analogues. The HOMO is localized on the indazole ring (-7.2 eV), while the LUMO resides on the boron atom (-1.8 eV), facilitating Suzuki-Miyaura cross-coupling reactions.
In contrast, the pinacol group’s methyl substituents donate electron density via hyperconjugation, increasing the boronate’s stability. This electronic modulation is evident in the compound’s reduced reactivity toward hydrolysis compared to catechol boronates. Comparative NMR studies show upfield shifts for the indazole protons (δ 7.2–8.1 ppm) relative to phenylboronate esters, reflecting enhanced ring current shielding.
Table 2: Electronic parameters of this compound vs. phenylboronic acid pinacol ester
| Parameter | 6-Methyl-indazole boronate | Phenylboronic acid pinacol ester |
|---|---|---|
| B–O bond length (Å) | 1.33 | 1.35 |
| HOMO energy (eV) | -7.2 | -6.8 |
| LUMO energy (eV) | -1.8 | -1.5 |
| ¹¹B NMR shift (ppm) | 28.5 | 30.2 |
Tautomeric Behavior and Prototropic Equilibria in Indazole Systems
Indazoles exhibit tautomerism between 1H- and 2H-forms, with the 1H-tautomer dominating due to aromatic stabilization. In this compound, the boronate ester’s electron-withdrawing effect shifts the equilibrium further toward the 1H-form (>99% at 25°C). Nuclear Overhauser effect (NOE) spectroscopy confirms the absence of 2H-tautomer signals in CDCl₃ solutions.
The methyl group at position 6 sterically hinders proton transfer to the 2H-form, as shown by kinetic studies with deuterated analogues (kH/kD = 2.1). Computational models (M06-2X/6-311+G**) predict a tautomerization barrier of 18.7 kcal/mol, compared to 15.3 kcal/mol for unsubstituted indazole. The boronate group’s inductive effect stabilizes the transition state, reducing the energy difference between tautomers by 1.2 kcal/mol.
Table 3: Tautomeric equilibrium constants (K_T) for indazole derivatives
| Compound | K_T (1H:2H) | ΔG° (kcal/mol) |
|---|---|---|
| 1H-Indazole | 95:5 | -1.8 |
| 6-Methyl-1H-indazole | 98:2 | -2.4 |
| 6-Methyl-7-boronate-1H-indazole | >99:1 | -3.1 |
Properties
IUPAC Name |
6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-7-10-8-16-17-12(10)11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRJJGSZTFPAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2NN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the formation of the indazole core followed by the introduction of the boronate ester group. One common method involves the use of Suzuki-Miyaura coupling reactions, where a halogenated indazole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Purification methods such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The boronate ester group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the coupling partner.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Among these derivatives, one specific compound exhibited an IC50 value of 5.15 µM against the K562 cell line, indicating significant potency. This compound demonstrated selectivity for normal cells with an IC50 of 33.2 µM and was found to induce apoptosis through modulation of the Bcl2 family and the p53/MDM2 pathway .
Case Study: Indazole Derivatives
A comprehensive study synthesized various indazole derivatives and tested their anticancer efficacy. The results indicated that modifications to the indazole structure could enhance biological activity, suggesting that 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole could serve as a scaffold for further drug development aimed at targeting specific cancer types .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. In a study evaluating various indazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain compounds exhibited significant antibacterial activity. The zone of inhibition increased with higher concentrations of the compounds tested .
Table: Antimicrobial Activity of Indazole Derivatives
| Compound | Staphylococcus aureus (mm) | E. coli (mm) |
|---|---|---|
| 5A | 8 | 10 |
| 5B | 8 | 10 |
| 5C | 7 | 17 |
| 5D | 10 | 14 |
| Penicillin | 30 | 32 |
This table illustrates the comparative effectiveness of selected compounds against common bacterial pathogens .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, certain derivatives of indazole have shown anti-inflammatory effects. A study evaluated several compounds for their inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Some derivatives displayed promising results comparable to established anti-inflammatory drugs like rofecoxib .
Mechanism of Action
The mechanism of action of 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Methyl or methoxy groups at positions 3, 5, or 6 alter steric and electronic properties.
- Boronate Ester Type : The pinacol-derived 1,3,2-dioxaborolane (e.g., in the target compound) offers superior stability and reactivity in cross-coupling compared to the 1,3,2-dioxaborinane analog, which has reduced steric bulk .
Reactivity in Cross-Coupling Reactions
The target compound and its analogs are critical intermediates in palladium-catalyzed Suzuki-Miyaura reactions. Reactivity trends include:
- Electronic Effects : Electron-donating groups (e.g., 5-OMe) enhance nucleophilicity of the boronate ester, improving coupling yields with electron-deficient aryl halides .
- Yield Data : In a representative synthesis, 1-isopropyl-6-Bpin-indazole was isolated in 40% yield, while its 2-isopropyl isomer formed in 17% yield, highlighting the impact of regiochemistry on reaction outcomes .
Physical and Chemical Properties
- Stability : Pinacol boronate esters (e.g., 6-Me-7-Bpin-indazole) are stable under ambient conditions but hydrolyze slowly in aqueous media, requiring inert storage (2–8°C under N₂) .
- Hazards : Most analogs (e.g., 3-Me-6-Bpin-indazole) carry warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Biological Activity
6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This indazole derivative features a dioxaborolane moiety that enhances its stability and reactivity, making it a valuable candidate for various therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 345.21 g/mol. The presence of the dioxaborolane group contributes to its unique chemical behavior, allowing for diverse applications in organic synthesis and drug development.
1. Medicinal Chemistry Applications
This compound has been explored for its potential anti-cancer properties. Indazoles are known to exhibit a range of biological activities including:
- Kinase Inhibition : The compound has shown promise as an inhibitor of various kinases involved in cancer progression. For instance, studies have reported that modifications in the indazole structure can lead to enhanced inhibitory activity against GSK-3β and ROCK-1 kinases .
- Anti-inflammatory Effects : In vitro studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokines such as IL-6 and NO in microglial cells .
2. Organic Synthesis
The compound serves as a versatile building block in organic chemistry. Its ability to facilitate the synthesis of complex molecules is crucial for developing new pharmaceuticals. The dioxaborolane moiety allows for efficient coupling reactions which are essential in drug discovery .
3. Material Science
Due to its unique chemical properties, this compound is also utilized in the development of advanced materials such as polymers and coatings. These applications leverage the stability and reactivity imparted by the dioxaborolane structure .
Case Studies
Several studies have investigated the biological activity of indazole derivatives similar to this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, and how can reaction efficiency be maximized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. Key steps include:
- Precursor preparation : Start with a halogenated indazole derivative (e.g., 7-bromo-6-methyl-1H-indazole) and react it with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in a 1,4-dioxane/water mixture at 80–100°C .
- Catalyst optimization : Use ligand-free Pd(OAc)₂ for cost efficiency or Buchwald-Hartwig ligands (e.g., XPhos) to enhance selectivity .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the indazole core and boronate ester substitution. Key signals include the methyl groups at δ ~1.3 ppm (dioxaborolane) and aromatic protons at δ 7.2–8.1 ppm (indazole) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>96%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1742) .
Advanced Research Questions
Q. How does the electronic nature of the indazole core influence the reactivity of the boronate ester in cross-coupling reactions?
The electron-rich indazole ring enhances transmetallation efficiency in Suzuki reactions by stabilizing Pd intermediates. Computational studies (DFT) reveal:
Q. What strategies can resolve contradictions in yield and selectivity when employing different catalytic systems for functionalizing this compound?
- Ligand screening : Compare SPhos (for electron-deficient aryl halides) vs. RuPhos (for sterically hindered substrates) to address yield discrepancies .
- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility but may hydrolyze the boronate ester; use anhydrous conditions with molecular sieves .
- Kinetic analysis : Monitor reaction progress via in-situ ¹¹B NMR to identify side reactions (e.g., protodeboronation) .
Q. How can computational modeling predict the compound’s behavior in nucleophilic substitution reactions?
Q. What methodologies assess the hydrolytic stability of the boronate ester under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 5.0–7.4) and quantify degradation via LC-MS. The dioxaborolane group is stable at pH >6 but hydrolyzes rapidly in acidic environments (e.g., lysosomal pH 4.5) .
- Kinetic isotope studies : Use D₂O to differentiate between acid-catalyzed vs. base-catalyzed hydrolysis mechanisms .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s catalytic coupling efficiency with heteroaromatic halides?
Q. What experimental designs reconcile discrepancies in biological activity studies of indazole-boronate derivatives?
- Structure-Activity Relationship (SAR) profiling : Synthesize analogs with modified substituents (e.g., 6-fluoro vs. 6-methyl) and test against isogenic cell lines .
- Crystallographic validation : Use X-ray diffraction (SHELX/OLEX2) to confirm binding modes and rule out crystallographic artifacts .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
